1-(9H-purin-6-yl)piperidin-4-amine
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Overview
Description
1-(9H-purin-6-yl)piperidin-4-amine is a chemical compound with the molecular formula C10H14N6 and a molecular weight of 218.26 g/mol . It is characterized by the presence of a purine ring attached to a piperidine ring, making it a unique structure in the realm of organic chemistry.
Preparation Methods
The synthesis of 1-(9H-purin-6-yl)piperidin-4-amine typically involves the reaction of purine derivatives with piperidine derivatives under specific conditions. One common method involves the use of 6-chloropurine and 4-aminopiperidine as starting materials. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(9H-purin-6-yl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include solvents like DMF, bases like potassium carbonate, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(9H-purin-6-yl)piperidin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 1-(9H-purin-6-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
1-(9H-purin-6-yl)piperidin-4-amine can be compared with other similar compounds, such as:
- 6-(piperidin-1-yl)purine
- 4-(piperidin-1-yl)-7-azaindole
- 4-(piperidin-1-yl)pyrrolo[2,3-d]pyrimidine
These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific purine-piperidine structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H14N6 |
---|---|
Molecular Weight |
218.26 g/mol |
IUPAC Name |
1-(7H-purin-6-yl)piperidin-4-amine |
InChI |
InChI=1S/C10H14N6/c11-7-1-3-16(4-2-7)10-8-9(13-5-12-8)14-6-15-10/h5-7H,1-4,11H2,(H,12,13,14,15) |
InChI Key |
HPTRRFNSSSRNEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
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